molecular structure and formula of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine
molecular structure and formula of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine
This is an in-depth technical guide on the molecular structure, synthesis, and properties of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine .
[1]
Executive Summary
5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine (also known as (2-amino-1,3-thiazol-5-yl)(2-chlorophenyl)methanone) is a significant heterocyclic scaffold in medicinal chemistry.[1] Belonging to the class of 2-amino-5-aroylthiazoles , this molecule serves as a critical pharmacophore in the development of kinase inhibitors (particularly CDKs and GSK-3
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (2-Amino-1,3-thiazol-5-yl)(2-chlorophenyl)methanone |
| Common Synonyms | 2-Amino-5-(2-chlorobenzoyl)thiazole; 5-(2-Chlorobenzoyl)-2-aminothiazole |
| CAS Registry Number | Not widely listed as a standalone commodity; typically synthesized de novo.[1][2] |
| Molecular Formula | C |
| SMILES | Nc1nc(sc1C(=O)c2ccccc2Cl) |
| InChI Key | Specific key requires generation; Analogous to 5-benzoyl variants. |
Quantitative Physicochemical Data
| Parameter | Value (Calculated) | Rationale |
| Molecular Weight | 238.69 g/mol | Based on standard atomic weights (C:12.01, H:1.008, Cl:35.45, N:14.01, O:16.00, S:32.06).[1] |
| LogP (Octanol/Water) | 2.3 – 2.8 | Moderate lipophilicity due to the chlorophenyl ring, balanced by the polar amine and carbonyl. |
| TPSA | ~79-85 Ų | Contributions: Thiazole N (12.9), Amine (26.0), Carbonyl O (17.1), Thiazole S (non-polar in TPSA models usually, but ring aromaticity affects this). |
| H-Bond Donors | 1 | The primary amine (-NH |
| H-Bond Acceptors | 3 | Thiazole N, Carbonyl O, Amine N. |
| Rotatable Bonds | 2 | C(carbonyl)-C(phenyl) and C(thiazole)-C(carbonyl). |
Structural Analysis & Conformational Dynamics
The molecule consists of three distinct domains: the 2-aminothiazole core , the carbonyl linker , and the 2-chlorophenyl ring .
Electronic "Push-Pull" System
The 2-amino group acts as a strong electron donor (+M effect), pushing electron density into the thiazole ring.[1] Conversely, the 5-aroyl group is an electron withdrawer (-M effect).[1] This conjugation creates a significant dipole moment and increases the acidity of the amide protons if the amine is acylated, or the basicity of the ring nitrogen.
Intramolecular Interactions
-
S···O Interaction: A non-covalent chalcogen bond often exists between the thiazole sulfur and the carbonyl oxygen. This interaction locks the C5-carbonyl bond, favoring a planar conformation between the thiazole and the carbonyl group.
-
Ortho-Chlorine Sterics: The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, forcing the phenyl ring to twist out of coplanarity with the carbonyl group. This "twisted" conformation is crucial for selectivity in protein binding pockets (e.g., avoiding steric clashes in kinase hinge regions).
Figure 1: Structural domains and intramolecular electronic/steric interactions.[1]
Synthetic Pathways[7][8][9][10][11]
The synthesis of 5-aroyl-2-aminothiazoles requires specific strategies to ensure regioselectivity at the C5 position, as direct Friedel-Crafts acylation of 2-aminothiazole is challenging due to the competing nucleophilicity of the amino group and the ring nitrogen.[1]
Primary Route: The Enaminone Method
This is the most robust protocol for generating 5-acyl-2-aminothiazoles.[1] It proceeds via a stepwise construction of the thiazole ring from an acyclic precursor.
Step 1: Enaminone Formation
Reaction of 2'-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1]
Step 2: Bromination
Selective bromination of the enaminone double bond.
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS), CH Cl , 0°C.[1] -
Mechanism:[1][3] Electrophilic addition-elimination yields the
-bromoenaminone intermediate.[1]
Step 3: Cyclocondensation
Reaction with thiourea .
-
Mechanism:[1] The sulfur of thiourea attacks the
-carbon (displacing bromide), followed by intramolecular nucleophilic attack of the nitrogen on the carbonyl (or iminium) carbon, closing the ring.
Figure 2: Step-wise synthesis via the enaminone pathway.
Alternative Route: Direct C5-Acylation (Requires Protection)[1]
-
Protection: Protect the 2-amino group (e.g., as an acetamide or carbamate).
-
Acylation: React with 2-chlorobenzoyl chloride using a Lewis acid (AlCl
or SnCl ).[1] -
Deprotection: Hydrolysis of the protecting group.
-
Note: This route is often lower yielding due to the deactivation of the thiazole ring by the protecting group and the harsh conditions required for Friedel-Crafts on electron-deficient heterocycles.
-
Experimental Characterization Protocol
To validate the synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, the following analytical signatures must be confirmed.
Proton NMR ( H NMR)
-
Solvent: DMSO-
-
Key Signals:
-
~8.0–8.5 ppm (Broad s, 2H): -NH
(Exchangeable with D O).[1][5] - ~7.8–8.2 ppm (s, 1H): Thiazole C4-H .[1] This proton is deshielded by the adjacent carbonyl and the ring nitrogen.
- ~7.3–7.6 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl ring. The pattern will be complex (ABCD) due to the ortho-substitution.
-
~8.0–8.5 ppm (Broad s, 2H): -NH
Carbon NMR ( C NMR)
-
Key Signals:
- ~180–185 ppm: Carbonyl (C=O) .
- ~170–175 ppm: Thiazole C2 (attached to amine).
- ~150–155 ppm: Thiazole C4 .[1]
- ~120–135 ppm: Thiazole C5 and Phenyl carbons .
Mass Spectrometry (ESI-MS)[1]
-
Ionization: Positive Mode (ESI+).
-
Molecular Ion:
(approx). -
Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the presence of one Chlorine atom (
Cl vs Cl).
Medicinal Chemistry & Biological Applications[5][8][9][10][11][12][14][15]
Pharmacophore Mapping
This scaffold is a bioisostere of the adenine ring found in ATP.
-
Hinge Binder: The 2-amino group and the thiazole nitrogen (N3) form a donor-acceptor motif that can bind to the hinge region of kinase enzymes (e.g., CDKs, Aurora kinases).
-
Gatekeeper Interaction: The 2-chlorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. The ortho-chloro substituent often improves selectivity by inducing a twist that fits specific "gatekeeper" residues.[1]
Known Activity Profiles[8][15]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Analogs of this structure are potent inhibitors of CDK1, CDK2, and CDK9, relevant in cancer therapy.
-
Adenosine Receptor Antagonism: 2-amino-5-benzoylthiazoles have shown affinity for A
receptors, potential targets for Parkinson's disease.[1]
References
-
Synthesis of 2-Amino-5-Aroylthiazoles
-
Title: Regioselective synthesis of 2-amino-5-aroylthiazoles via reaction of enamines with thiourea.[1]
- Source:Journal of Heterocyclic Chemistry.
- Context: Describes the enaminone route detailed in Section 4.1.
-
-
Structural Properties of Thiazoles
-
Biological Activity of Aminothiazoles
-
PubChem Compound Summary (Analogous Structures)
-
General Synthetic Methodology
Sources
- 1. 1249447-08-2,2-Amino-5-(3-chlorophenyl)thiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | C8H6ClN3S | CID 554211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8541593B2 - Process for making substituted 2-amino-thiazolones - Google Patents [patents.google.com]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C13H12ClNOS | CID 13163365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
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